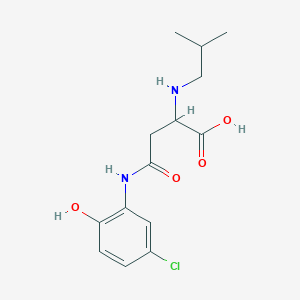

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in epigenetic regulation, influencing gene expression and protein function. CI-994 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Multi-component Reactions

One significant application involves the catalytic synthesis of complex organic compounds. For instance, boric acid-catalyzed multi-component reactions in aqueous mediums have demonstrated efficiency in synthesizing 4H-isoxazol-5(4H)-ones, highlighting the method's simplicity, high yields, and shorter reaction times (H. Kiyani & F. Ghorbani, 2015). Such methodologies can be adapted to synthesize derivatives of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, offering pathways to novel compounds with potential pharmacological applications.

Vibrational Spectroscopy and Molecular Structure

Vibrational spectroscopic techniques, combined with single-crystal X-ray diffraction and DFT calculations, have been employed to analyze the structure and interactions of chloramphenicol derivatives, revealing significant insights into their molecular structure and hydrogen bonding patterns (R. F. Fernandes et al., 2017). This approach could be extended to study the structural nuances of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid derivatives, aiding in the development of compounds with tailored properties for specific applications.

Synthesis of Natural Product Analogues

The synthesis of core ring systems of natural products, such as yuzurimine-type Daphniphyllum alkaloids, through cascade condensation and cyclization chemistry highlights the potential of complex synthetic routes in creating bioactive molecules (I. Coldham et al., 2011). The methodologies developed here could be applied to synthesize analogues of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, exploring their potential in drug discovery and development.

Fluorescent Probes for Bio-imaging

The development of fluorescent probes for β-amyloids using derivatives of 4-oxobutanoic acid illustrates the compound's relevance in creating tools for the molecular diagnosis of diseases like Alzheimer’s (Huan-bao Fa et al., 2015). This application underscores the potential of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid in the development of diagnostic agents and therapeutics.

Metabolic Engineering for Biosynthesis

Metabolic engineering approaches to synthesize valuable chemicals from methane, including 4-Hydroxybutyrate, demonstrate the potential of biotechnological applications (Thu Ha Thi Nguyen & E. Lee, 2021). Similarly, engineering pathways for the biosynthesis of derivatives of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid could offer sustainable routes to these compounds, leveraging renewable resources and environmentally friendly processes.

Eigenschaften

IUPAC Name |

4-(5-chloro-2-hydroxyanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c1-8(2)7-16-11(14(20)21)6-13(19)17-10-5-9(15)3-4-12(10)18/h3-5,8,11,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHGWEWWPKIDOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)

![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-3,5,6-trichloropyridine-2-carboxylate](/img/structure/B2995698.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)